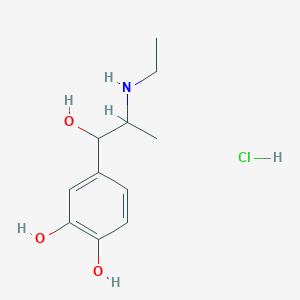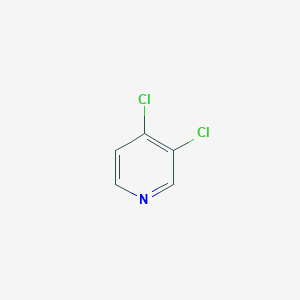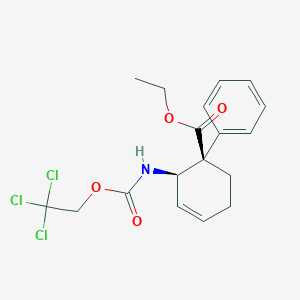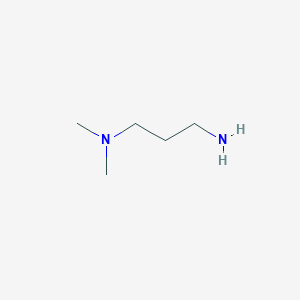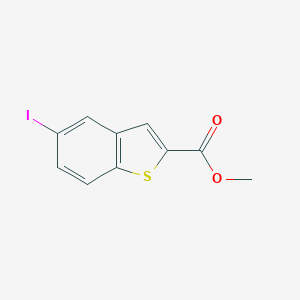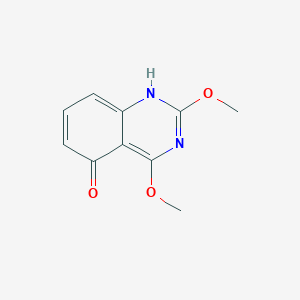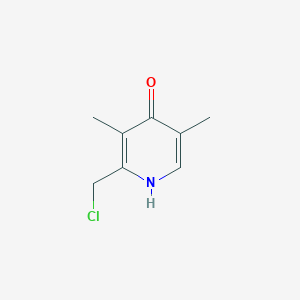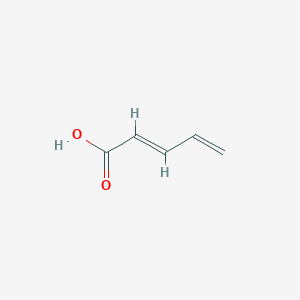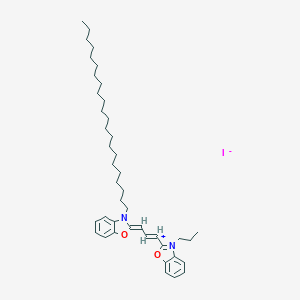
Pkh 2 dye
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pkh 2 dye is a fluorescent dye that is widely used in scientific research. It belongs to the family of pyridinium-based dyes and has a high affinity for lipid membranes. Due to its unique properties, Pkh 2 dye has found numerous applications in various fields of research, including cell biology, neuroscience, and pharmacology.
Mécanisme D'action
Pkh 2 dye binds to the hydrophobic regions of lipid membranes through electrostatic and hydrophobic interactions. The dye molecules insert themselves between the lipid molecules, resulting in a change in the fluorescence properties of the dye. The binding of Pkh 2 dye to the membrane alters its fluorescence emission spectra, which can be used to monitor the changes in the membrane structure and dynamics.
Effets Biochimiques Et Physiologiques
Pkh 2 dye has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not interfere with the normal function of the membrane or affect the viability of the cells. Therefore, it is an ideal probe for studying the properties of biological membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Pkh 2 dye in lab experiments include its high sensitivity, selectivity, and ease of use. It can be used to study the properties of both artificial and biological membranes. However, the limitations of Pkh 2 dye include its relatively low photostability and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of Pkh 2 dye in scientific research. One potential application is the development of new fluorescent probes with improved photostability and sensitivity. Another direction is the use of Pkh 2 dye in drug discovery and development, where it can be used to screen for potential drug candidates that target membrane-associated proteins. Additionally, Pkh 2 dye can be used to study the interactions between different membrane components, such as lipids and proteins, to gain a better understanding of the structure and function of biological membranes.
Méthodes De Synthèse
The synthesis of Pkh 2 dye involves several steps, including the reaction of 2-pyridinecarboxaldehyde with ethyl cyanoacetate, followed by the addition of ammonium acetate and sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain the final product.
Applications De Recherche Scientifique
Pkh 2 dye has been extensively used in scientific research to investigate the structure and function of biological membranes. It is commonly used as a membrane probe to study the physical properties of lipid bilayers, such as thickness, fluidity, and polarity. Pkh 2 dye can also be used to monitor the dynamics of membrane-associated proteins and lipids in live cells.
Propriétés
Numéro CAS |
145687-07-6 |
|---|---|
Nom du produit |
Pkh 2 dye |
Formule moléculaire |
C42H64IN2O2- |
Poids moléculaire |
754.9 g/mol |
Nom IUPAC |
2-[(E,3Z)-3-(3-docosyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-3-propyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C42H63N2O2.HI/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-44-38-30-24-26-32-40(38)46-42(44)34-28-33-41-43(35-4-2)37-29-23-25-31-39(37)45-41;/h23-26,28-34H,3-22,27,35-36H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RMSRBCCWZVMFSJ-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
Synonymes |
PKH 2 dye |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



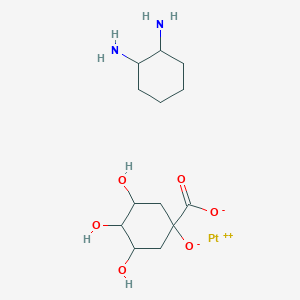
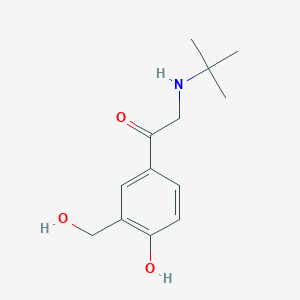
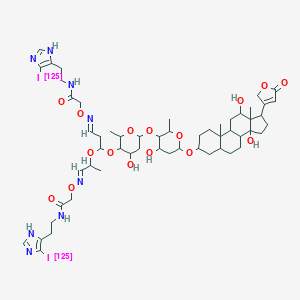
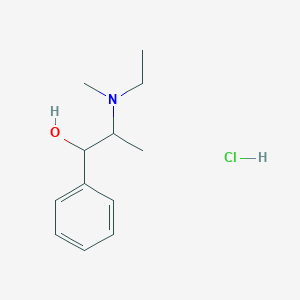

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
